molecular formula C15H15NO4S B2696803 3-Ethenylsulfonyl-N-[4-(furan-2-yl)phenyl]propanamide CAS No. 2224342-78-1

3-Ethenylsulfonyl-N-[4-(furan-2-yl)phenyl]propanamide

Cat. No. B2696803
CAS RN: 2224342-78-1
M. Wt: 305.35
InChI Key: XHHQMYPTTDFRNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve reactions that form amide bonds and introduce the ethenylsulfonyl group. For instance, the coupling of amines with carboxylic acids or their derivatives is a common method for forming amide bonds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry could be used to analyze its structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the furan ring is an aromatic heterocycle and could undergo electrophilic aromatic substitution reactions . The amide group could participate in hydrolysis reactions, and the ethenylsulfonyl group could undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces between its molecules .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with biological targets in the body. Unfortunately, without specific information about its intended use, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the precautions needed when handling it. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications in more detail. For example, it could be interesting to explore its reactivity under various conditions, investigate its potential uses in fields like medicine or materials science, and develop more efficient methods for its synthesis .

properties

IUPAC Name

3-ethenylsulfonyl-N-[4-(furan-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-2-21(18,19)11-9-15(17)16-13-7-5-12(6-8-13)14-4-3-10-20-14/h2-8,10H,1,9,11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHQMYPTTDFRNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)CCC(=O)NC1=CC=C(C=C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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